molecular formula C12H17BO3 B1333624 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-70-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1333624
CAS No.: 269409-70-3
M. Wt: 220.07 g/mol
InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C12H17BO3. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of phenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding boronic acid.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Boronic acids

    Substitution: Biaryl compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C11_{11}H17_{17}BO3_3, with a molecular weight of approximately 210.06 g/mol. The structure features a phenolic group attached to a boron-containing dioxaborolane moiety, which enhances its reactivity in various chemical reactions.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it pivotal in the synthesis of biaryl compounds used in pharmaceuticals and materials science. The presence of the dioxaborolane group enhances the stability and solubility of the boron compound in organic solvents.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules. For example, it has been utilized to prepare various heterocycles and functionalized aromatic compounds through electrophilic aromatic substitution reactions or nucleophilic additions.

Drug Development

Research indicates that this compound derivatives can act as inhibitors for specific biological targets. For instance, studies have demonstrated their potential as proteolysis-targeting chimeras (PROTACs) that selectively degrade mutant proteins associated with certain cancers . This application highlights their significance in targeted therapy approaches.

Anticancer Agents

The compound has been investigated for its anticancer properties. Its derivatives have shown promise in inhibiting pathways involved in tumor growth and proliferation. Case studies have reported on the efficacy of these compounds against various cancer cell lines, suggesting their potential use as therapeutic agents .

Polymer Chemistry

In material science, this compound can be used to synthesize boron-containing polymers that exhibit unique thermal and mechanical properties. These materials are being explored for applications in coatings and composites due to their enhanced durability and resistance to environmental degradation.

Sensor Development

The compound's ability to form complexes with various metal ions has led to its application in sensor technology. It can be employed to develop sensors for detecting metal ions or small organic molecules based on fluorescence or electrochemical signals.

Case Studies and Research Findings

Study TitleFindings
Mutant-selective Degradation by BRAF-targeting PROTACsDemonstrated the use of this compound in targeted degradation of mutant BRAF proteins associated with melanoma .
Discovery of a Novel Inhaled PI3Kδ InhibitorReported synthesis involving this compound leading to potential treatments for respiratory diseases .
Synthesis of Boron-containing PolymersHighlighted the utility of this compound in developing novel materials with enhanced properties .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form stable boron-oxygen bonds. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The compound acts as a boron source, which reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved include the activation of the boronic ester group and the formation of a palladium-boron intermediate.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its phenolic hydroxyl group, which imparts additional reactivity compared to its analogs. For instance, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contains an amino group, which can participate in different types of reactions, such as amide formation. Similarly, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group, making it suitable for reactions like aldol condensation. The presence of different functional groups in these compounds allows for a diverse range of applications in organic synthesis.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol or phenylboronic acid pinacol ester (CAS No. 302348-51-2), is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications.

  • Molecular Formula : C₁₃H₁₉BO₃
  • Molecular Weight : 234.10 g/mol
  • Boiling Point : Not available
  • Melting Point : Approximately 125°C to 130°C
  • Solubility : Insoluble in water

Biological Activity

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been extensively studied for their applications in medicinal chemistry.

  • Inhibition of Enzymes : Boronic acids can inhibit proteasome activity and various enzymes involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances the compound's stability and binding affinity to target enzymes.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has shown selective toxicity towards cancerous cells while sparing normal cells.
  • Antimicrobial Activity : There are indications that compounds similar to this compound demonstrate activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. This suggests potential applications in treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against MRSA and Mycobacterium
Enzyme InhibitionInhibits proteasome and other enzymes

Case Study 1: Anticancer Activity

In a study examining the effects of boronic acid derivatives on cancer cell lines, this compound was tested against various human cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a significant decrease in cell viability with an IC50 value in the low micromolar range. This effect was attributed to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic boron compounds revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4–8 μg/mL against resistant strains such as MRSA. This suggests its potential utility as a lead compound for developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of phenolic precursors. For example, a reported procedure involves reacting 4-bromophenol with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in dioxane at 80–100°C . Intermediates are characterized using ¹H/¹³C NMR, HPLC, and mass spectrometry to confirm boronate ester formation and purity .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (114–118°C) . Structural validation employs FT-IR (B-O stretch at ~1350 cm⁻¹) and ¹¹B NMR (δ ~30 ppm for boronate esters) . Quantitative ¹H NMR with internal standards (e.g., mesitylene) is used for yield determination .

Q. What purification methods are effective for isolating this compound, and what challenges arise?

Column chromatography (hexanes/EtOAC with 0.25% triethylamine) is commonly used to remove Pd catalysts and unreacted precursors . Recrystallization from methanol/water mixtures improves purity but may result in low yields due to the compound’s limited solubility in polar solvents .

Q. How does the solubility profile of this compound influence reaction design?

The compound is insoluble in water and slightly soluble in methanol, necessitating non-polar solvents (e.g., THF, dioxane) for cross-coupling reactions. Solubility

SolventSolubility (mg/mL)
Water<0.1
Methanol~5–10
THF>50

Q. What are the most common reactions involving this boronate ester in academic research?

It is widely used in Suzuki-Miyaura couplings to form biaryl ethers or phenolic polymers. For example, coupling with aryl halides (e.g., 4-bromobenzonitrile) under Pd catalysis produces functionalized aromatic systems .

Advanced Research Questions

Q. How can low yields (<30%) in the synthesis of this compound be addressed?

Optimize catalyst systems: Replace Pd(dppf)Cl₂ with Buchwald-Hartwig ligands (e.g., SPhos) to enhance turnover. Microwave-assisted synthesis (120°C, 30 min) may improve reaction efficiency . Monitor boronate hydrolysis by LC-MS and adjust reaction moisture levels .

Q. What analytical strategies identify and quantify by-products in Suzuki couplings using this reagent?

Use LC-MS to detect deboronation products (e.g., phenol derivatives) and homocoupling by-products. Quantify residual Pd via ICP-MS (<50 ppm threshold) . ¹H NMR integration with internal standards (e.g., 1,3,5-trimethoxybenzene) improves yield accuracy .

Q. How does the stability of this boronate ester affect long-term storage and reactivity?

The compound is hygroscopic and degrades under acidic conditions. Store at –20°C under inert gas (argon) to prevent hydrolysis. Stability tests show >95% purity retention after 6 months under these conditions .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model B-O bond dissociation energies and transition states for transmetalation. Solvent effects (e.g., THF vs. DMF) are simulated using the SMD continuum model .

Q. How do substituents on the phenolic ring influence coupling efficiency and product selectivity?

Electron-withdrawing groups (e.g., –CN, –NO₂) enhance oxidative addition rates but may reduce boronate stability. Steric effects from ortho-substituents decrease coupling yields by ~20–40%, requiring bulkier ligands (e.g., XPhos) .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZJRAGTCRORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370404
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269409-70-3
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Synthesis routes and methods I

Procedure details

440 mg (2 mmol) of p-iodophenol were placed in a Schlenk flask with 100 ml of dry benzene and 0.17 ml of triethyl borate (1 mmol). The solution was heated for 1.5 h under an inert atmosphere (argon) at 80° C. and then the benzene and ethanol formed were distilled off the product after raising the oil bath temperature to 100° C. To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution, prepared as described in Example 26, followed by 0.35 ml (2.4 mmol) of pinacolborane. No frothing indicating H2 evolution, which would suggest free phenol groups, was observed. The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis. This sample was washed in ethyl acetate with 10% brine as described elsewhere. Only two peaks were observed in the gc with retention time longer than 2 minutes and these corresponded to phenylboronic acid pinacol ester (area approx. 7.5%) and with the desired product contributing the remaining area (92.5%).
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Synthesis routes and methods II

Procedure details

The above reaction procedure used for 2-iodophenol was followed. The reaction was also faster, being again complete before the first sample for gc analysis was withdrawn after 1 h 50 min reaction time. The amount of phenylboronic acid pinacol ester was about that found in the 3-iodophenol reaction. The reaction in which 4-bromophenol is used as substrate is slower but does go to completion. Pinacolborane prepared in situ from the dimethylsulfide adduct of borane can also be used with both the 4-bromophenol and 4-iodophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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